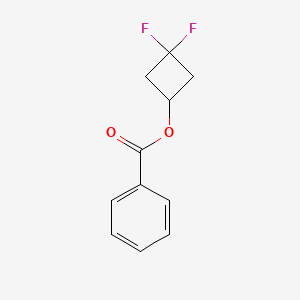

3,3-Difluorocyclobutyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluorocyclobutyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHRWBARKVNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676688 | |

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-19-4 | |

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3,3-Difluorocyclobutyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of organic chemistry to provide well-founded estimations of its characteristics. This guide includes predicted properties, detailed hypothetical protocols for its synthesis and analysis, and visual workflows to aid in laboratory applications.

Introduction

This compound is a fluorinated ester of benzoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated compounds like this compound of particular interest in medicinal chemistry and drug development. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on data from related compounds, including cyclobutyl benzoate and cyclopentyl benzoate, with adjustments for the presence of two fluorine atoms. The fluorine atoms are expected to increase the molecular weight, density, and boiling point, and may influence its solubility and chromatographic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₁H₁₀F₂O₂ | - |

| Molecular Weight | 212.19 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on similar benzoate esters. |

| Boiling Point | ~270-280 °C at 760 mmHg | Estimated based on cyclobutyl benzoate and the effect of fluorination. |

| Melting Point | Not available | Likely a liquid at room temperature. |

| Density | ~1.2 - 1.3 g/cm³ | Increased from non-fluorinated analogs due to the higher atomic weight of fluorine. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Typical for benzoate esters. |

| LogP (calculated) | ~2.9 - 3.4 | Estimated based on the lipophilicity of the cyclobutyl and benzoate moieties, with the influence of fluorine. |

| Refractive Index | ~1.50 - 1.52 | Estimated based on related compounds. |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the esterification of 3,3-difluorocyclobutanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3,3-difluorocyclobutanol

-

Benzoyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ ~7.4-8.1 ppm), methine proton of the cyclobutyl ring adjacent to the ester (δ ~5.2-5.4 ppm), methylene protons of the cyclobutyl ring (δ ~2.5-3.0 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~165-167 ppm), aromatic carbons (δ ~128-134 ppm), carbon bearing the fluorine atoms (CF₂) (δ ~115-125 ppm with C-F coupling), methine carbon (CH-O) (δ ~70-75 ppm), methylene carbons of the cyclobutyl ring. |

| ¹⁹F NMR | A single peak or a complex multiplet depending on the resolution and coupling with protons. |

| IR (Infrared) | Strong C=O stretch (~1720-1730 cm⁻¹), C-O stretch (~1270-1280 cm⁻¹), C-F stretches (~1100-1200 cm⁻¹), aromatic C-H stretches (~3050-3100 cm⁻¹). |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z = 212.19. Common fragments would include the benzoyl cation (m/z = 105) and fragments corresponding to the difluorocyclobutyl moiety. |

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common choice for benzoate esters. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

References

An In-depth Technical Guide to the Structure Elucidation of 3,3-Difluorocyclobutyl Benzoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structural elucidation of 3,3-difluorocyclobutyl benzoate, a novel small molecule with potential applications in medicinal chemistry. Due to the limited direct literature on this specific compound, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues. This predictive analysis serves as a robust framework for researchers engaged in the synthesis and characterization of similar fluorinated cyclobutane derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable cyclobutanone precursor. The key steps involve deoxofluorination, reduction, and subsequent esterification. A plausible synthetic route is outlined below, drawing parallels from the synthesis of related 3,3-difluorocyclobutane-containing building blocks.[1]

References

An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclobutyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Difluorocyclobutyl benzoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, a framework for data presentation, and an analysis of the structural factors influencing its solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes the necessary protocols and theoretical background to enable researchers to generate and interpret this vital data.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, which incorporates a gem-difluorinated cyclobutane ring and a benzoate group, presents a unique combination of polar and non-polar functionalities. The gem-difluoro group acts as a lipophilic hydrogen bond acceptor, influencing its interactions with various solvents. A thorough understanding of its solubility is a prerequisite for its effective use in drug discovery and development.

Factors Influencing Solubility

The solubility of this compound is primarily governed by its molecular structure. The key contributing factors are:

-

Polarity: The ester functional group (benzoate) is polar and can participate in dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Van der Waals Forces: The aromatic ring and the difluorocyclobutyl aliphatic ring contribute to Van der Waals forces, which are the primary interactions in non-polar solvents.

-

"Like Dissolves Like" Principle: It is anticipated that this compound will exhibit higher solubility in moderately polar to polar organic solvents that can effectively solvate both the polar ester group and the less polar hydrocarbon and fluorinated moieties. Its solubility in highly non-polar solvents like hexane is expected to be limited, as is its solubility in water.[2][3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol outlines the steps for its implementation.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in the original solvent by back-calculation from the diluted sample concentration.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording solubility data at a standard temperature.

| Organic Solvent | Chemical Class | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Hexane | Non-polar Aliphatic | 0.1 | ||

| Toluene | Non-polar Aromatic | 2.4 | ||

| Dichloromethane | Halogenated | 3.1 | ||

| Diethyl Ether | Ether | 2.8 | ||

| Ethyl Acetate | Ester | 4.4 | ||

| Acetone | Ketone | 5.1 | ||

| Ethanol | Protic Alcohol | 4.3 | ||

| Methanol | Protic Alcohol | 5.1 | ||

| Dimethyl Sulfoxide | Aprotic Polar | 7.2 | ||

| N,N-Dimethylformamide | Aprotic Polar | 6.4 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this crucial information. The provided experimental protocol for the shake-flask method is a robust and reliable approach for determining solubility in a range of organic solvents. The structural characteristics of this compound suggest it will have varied solubility depending on the polarity of the solvent, with expected higher solubility in moderately polar solvents. The generation of such data is a critical step in advancing the use of this and similar fluorinated compounds in drug development and other scientific applications.

References

Technical Guide: 3,3-Difluorocyclobutyl Benzoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3,3-Difluorocyclobutyl benzoate, focusing on its synthesis and physicochemical properties. Due to the limited availability of public data on this specific compound, this guide outlines a probable synthetic route based on established chemical principles and provides general characterization techniques.

Introduction

This compound is a fluorinated organic compound incorporating a difluorocyclobutane moiety and a benzoate group. Fluorinated cyclobutane rings are of increasing interest in medicinal chemistry as they can serve as bioisosteres for other chemical groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide addresses the current knowledge gap regarding the specific properties and synthesis of this compound.

Physicochemical Properties

As of the latest literature review, specific quantitative data for the melting point and other physical properties of this compound have not been publicly reported. The compound is available from some chemical suppliers, but detailed datasheets with this information are not readily accessible.

For context, a table of related compounds with available data is provided below. It is important to note that these are structurally distinct molecules, and their properties should not be directly extrapolated to this compound.

Table 1: Physicochemical Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,3-Difluorocyclobutanol | 637031-88-0 | C4H6F2O | 108.09 | Not Reported | Not Reported |

| 3,3-Difluorocyclobutane-1-carboxylic acid | 107496-54-8 | C5H6F2O2 | 136.10 | Not Reported | Not Reported |

| Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | 122.4 | 249 |

| Methyl Benzoate | 93-58-3 | C8H8O2 | 136.15 | -12 | 199.6 |

Data sourced from publicly available chemical databases. "Not Reported" indicates that the data was not found in the searched resources.

Proposed Experimental Synthesis Protocol

The synthesis of this compound can be logically achieved through the esterification of 3,3-difluorocyclobutanol with benzoyl chloride. This is a standard method for forming benzoate esters.

Reaction Scheme:

Detailed Methodology:

Materials:

-

3,3-Difluorocyclobutanol

-

Benzoyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine (as a base and catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanol (1.0 equivalent). Dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 to 1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will likely form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

-

Determine the melting point of the purified solid.

-

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the proposed workflow for the synthesis and subsequent characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Note on Signaling Pathways: As this compound is not a widely studied compound, there is no available information on its involvement in specific biological signaling pathways. Therefore, a diagram for such a pathway cannot be provided at this time.

Conclusion

This technical guide provides a comprehensive overview of the currently available information on this compound. While specific experimental data such as its melting point are not yet published, a reliable synthetic protocol based on standard esterification methods is proposed. The detailed methodology and workflow diagram serve as a valuable resource for researchers and scientists interested in synthesizing and characterizing this and other novel fluorinated compounds for applications in drug discovery and materials science. Further experimental investigation is required to fully elucidate the physicochemical and biological properties of this molecule.

The Emergence of Gem-Difluorinated Cyclobutanes: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane core has garnered significant attention for its unique conformational constraints and its ability to enhance metabolic stability and cellular permeability. This technical guide provides an in-depth overview of the seminal discoveries and synthetic strategies for accessing this valuable structural motif, with a focus on practical methodologies and data-driven insights for researchers in drug discovery and development.

Introduction to a Privileged Scaffold

The gem-difluorinated cyclobutane unit is a bioisostere for carbonyl groups and other functionalities, offering a metabolically stable, polar, yet lipophilic replacement. Its incorporation into bioactive molecules has been shown to be crucial for enhancing metabolic stability while maintaining or improving potency.[1] A notable example is the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was instrumental in blocking a metabolic weak spot.[1][2] The unique stereoelectronic properties of the C-F bond and the conformational rigidity of the cyclobutane ring contribute to improved binding interactions with biological targets and favorable pharmacokinetic profiles.

Key Synthetic Strategies for Gem-Difluorinated Cyclobutanes

The synthesis of gem-difluorinated cyclobutanes has evolved significantly, with several robust methods now available. This section details the core synthetic approaches, providing experimental protocols and comparative data.

Functionalization of 3,3-Difluorocyclobutanone

A prevalent and versatile strategy commences with commercially available 3,3-difluorocyclobutanone. The primary challenge in this approach is the propensity for undesired HF elimination upon reaction with basic nucleophiles. The use of organolanthanum reagents has been a breakthrough, enabling the controlled addition of a wide range of carbon nucleophiles.[1][3][4]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), the desired organolithium or Grignard reagent (1.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to -78 °C.

-

Transmetalation: A solution of lanthanum(III) chloride (LaCl₃·2LiCl) in THF (1.3 equivalents) is added dropwise to the organometallic solution at -78 °C. The mixture is stirred for 30-60 minutes to facilitate the formation of the organolanthanum reagent.

-

Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the organolanthanum reagent at -78 °C.

-

Reaction Monitoring and Quenching: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluorocyclobutanol.

The resulting gem-difluorocyclobutanols are versatile intermediates that can be further functionalized through carbocation or radical-mediated pathways.[1][5] For instance, treatment with iron(III) chloride allows for Friedel-Crafts-type reactions with arenes and thiols.[1]

Table 1: Representative Yields for Nucleophilic Addition to 3,3-Difluorocyclobutanone

| Nucleophile Source | Product Type | Yield (%) |

| Aryl Grignard | 1-Aryl-3,3-difluorocyclobutanol | 70-95 |

| Alkynyl Lithium | 1-Alkynyl-3,3-difluorocyclobutanol | 65-85 |

| Alkyl Grignard | 1-Alkyl-3,3-difluorocyclobutanol | 50-75 |

Migratory Gem-Difluorination of Methylenecyclopropanes

An innovative approach involves the gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) that proceeds through a Wagner-Meerwein rearrangement.[6] This method provides access to 2-aryl-substituted gem-difluorocyclobutanes, which were previously challenging to synthesize.[6]

-

Reaction Setup: To a solution of the aryl-substituted methylenecyclopropane (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane) is added Selectfluor® (2.0-3.0 equivalents).

-

Fluorinating Agent Addition: The mixture is cooled to 0 °C, and pyridine-hydrofluoric acid complex (Py·HF, 70 wt. % HF) is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-aryl-gem-difluorocyclobutane.

Table 2: Yields for Migratory Gem-Difluorination of Aryl-MCPs

| Aryl Substituent | Yield (%) |

| Phenyl | 60-75 |

| 4-Methoxyphenyl | 65-80 |

| 4-Chlorophenyl | 55-70 |

| Naphthyl | 50-65 |

Asymmetric Synthesis via Hydroboration of Cyclobutenes

The synthesis of chiral gem-difluorinated cyclobutanes represents a significant challenge. A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been developed to address this, providing access to enantioenriched gem-difluorinated α-boryl cyclobutanes.[7]

-

Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand are dissolved in an anhydrous, degassed solvent.

-

Reaction Mixture: The catalyst solution is added to a solution of the gem-difluorinated cyclobutene (1.0 equivalent) and a borane source (e.g., pinacolborane, 1.1 equivalents).

-

Reaction Conditions: The reaction is stirred at a specified temperature until complete conversion of the starting material.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the chiral α-boryl cyclobutane.

This method opens avenues for the diversified synthesis of other chiral fluorinated cyclobutane derivatives.

Physicochemical Properties and Their Implications

The introduction of a gem-difluoro group significantly impacts the physicochemical properties of the cyclobutane ring. These changes are critical for rational drug design.

Table 3: Physicochemical Property Modulation by Gem-Difluorination

| Property | Effect of Gem-Difluorination | Rationale | Reference |

| pKa | Decreases acidity of neighboring carboxylic acids; Decreases basicity of neighboring amines | Strong inductive electron-withdrawing effect of the CF₂ group | [8][9] |

| Lipophilicity (LogP) | Variable; can increase or decrease | Complex interplay of dipole moment, molecular shape, and solvent interactions. Dependent on the position of the CF₂ group and other functional groups. | [8][9][10] |

| Aqueous Solubility | Generally follows trends in lipophilicity | Influenced by changes in crystal lattice energy and hydration | [9][11] |

| Metabolic Stability | Generally increased | C-F bonds are stronger than C-H bonds, making the molecule less susceptible to oxidative metabolism. | [8][9] |

Conclusion and Future Outlook

The discovery and development of synthetic routes to gem-difluorinated cyclobutane derivatives have provided medicinal chemists with a powerful tool to address challenges in drug design, particularly concerning metabolic stability and physicochemical properties. The methodologies outlined in this guide, from the versatile functionalization of 3,3-difluorocyclobutanone to innovative rearrangement and asymmetric strategies, offer a robust toolkit for accessing a wide array of these valuable building blocks. As our understanding of the intricate effects of fluorine on molecular properties continues to grow, the strategic application of the gem-difluorinated cyclobutane motif is poised to play an increasingly important role in the development of next-generation therapeutics. Future research will likely focus on expanding the diversity of accessible derivatives, developing more efficient and enantioselective catalytic methods, and further elucidating the structure-activity and structure-property relationships of this unique fluorinated scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

The Strategic Integration of Fluorinated Building Blocks in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with approximately 25-30% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties that fluorine imparts, which can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] The strategic incorporation of fluorinated building blocks allows for the fine-tuning of properties such as metabolic stability, lipophilicity (logP), and acidity/basicity (pKa), ultimately leading to drugs with enhanced efficacy and safety profiles.[4][5] This guide provides an in-depth technical overview of the core principles and practical applications of fluorinated building blocks in drug discovery and development.

Data Presentation: The Quantitative Impact of Fluorination

The substitution of hydrogen with fluorine can have profound and often predictable effects on key molecular properties. The following tables summarize the quantitative impact of fluorination on lipophilicity, pKa, and metabolic stability for a selection of representative compounds.

Table 1: Impact of Fluorination on Lipophilicity (logP)

| Parent Compound | logP (Parent) | Fluorinated Analog | logP (Fluorinated) | ΔlogP |

| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |

| Phenol | 1.46 | 4-Fluorophenol | 1.83 | +0.37 |

| Indole | 2.14 | 5-Fluoroindole | 2.33 | +0.19 |

Data compiled from various sources, predicted values may vary.

Table 2: Impact of Fluorination on Acidity/Basicity (pKa)

| Compound | pKa | Fluorinated Analog | pKa (Fluorinated) | ΔpKa |

| Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 |

| Aniline | 4.63 | 3-Fluoroaniline | 3.51 | -1.12 |

| Aniline | 4.63 | 2-Fluoroaniline | 3.20 | -1.43 |

| Aniline | 4.63 | 4-(Trifluoromethyl)aniline | 3.50 | -1.13 |

| Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | -2.17 |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 |

Data compiled from various sources, experimental conditions may affect values.

Table 3: Impact of Fluorination on Metabolic Stability

| Drug/Compound | Site of Metabolism | Metabolic Reaction | Fluorinated Analog | Effect of Fluorination |

| Ezetimibe Analog | Aromatic Ring | Hydroxylation | p-Fluorophenyl group | Blocked aromatic hydroxylation, improved metabolic stability.[6] |

| Celecoxib Analog | para-methyl group | Oxidation to carboxylic acid | para-trifluoromethyl group | Blocked benzylic oxidation, increased half-life.[4] |

| JAK Inhibitor | Benzylic Position | Hydroxylation | Fluorine at benzylic site | Prevented oxidative clearance, doubled plasma half-life.[7] |

| PI3K Inhibitor | Pyridyl Ring | Oxidation | Difluorination of pyridyl ring | Increased oral bioavailability and decreased clearance.[7] |

Experimental Protocols: Synthesis of Key Fluorinated Building Blocks

The following are detailed methodologies for the synthesis of several common fluorinated building blocks.

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[2]

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[2]

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[2]

-

Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.[2]

Protocol 2: Synthesis of 2,4-Difluoronitrobenzene

This protocol details the nitration of 1,3-difluorobenzene.[8]

Materials:

-

1,3-Difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,3-difluorobenzene.

-

Maintain the temperature while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.[8]

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoronitrobenzene.[8]

-

Purify the product by vacuum distillation.[8]

Protocol 3: Synthesis of Ethyl 4,4,4-Trifluorocrotonate

This protocol describes a method for the synthesis of ethyl 4,4,4-trifluorocrotonate.[5]

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Trifluoroacetic anhydride

Procedure:

-

Charge a flask with (carbethoxymethyl)triphenylphosphonium bromide and anhydrous THF.[5]

-

Cool the stirred suspension in an ice water bath and add triethylamine dropwise.[5]

-

After stirring, treat the mixture dropwise with trifluoroacetic anhydride, maintaining the temperature between 5-10°C.[5]

-

After the addition is complete, continue stirring and then allow the mixture to warm to room temperature.

-

Work-up the reaction mixture by filtration and concentration of the filtrate.

-

The crude product can be purified by distillation or chromatography to yield ethyl 4,4,4-trifluorocrotonate.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Sofosbuvir

Sofosbuvir is a fluorinated prodrug used to treat Hepatitis C. It is converted intracellularly to its active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[7][9][10]

Caption: Mechanism of action of the fluorinated antiviral drug Sofosbuvir.

Experimental Workflow: Lead Optimization with Fluorinated Analogs

A common workflow in medicinal chemistry involves the synthesis and evaluation of fluorinated analogs to improve the properties of a lead compound.

Caption: A typical workflow for lead optimization using fluorinated analogs.

References

- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

The Strategic Imperative of Fluorine in Modern Drug Design: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This small but mighty halogen possesses a unique combination of properties that can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in drug design, with a particular focus on its impact on metabolic stability. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel and optimized therapeutics.

The Physicochemical Impact of Fluorination: A Quantitative Perspective

The introduction of fluorine into a molecule can induce significant changes in its physicochemical properties, which in turn dictate its biological behavior. The high electronegativity of fluorine, coupled with its relatively small van der Waals radius, allows for nuanced modulation of a drug's characteristics.

Modulation of pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, thereby influencing the ionization state of a drug at physiological pH.[1][2] This can have profound implications for a drug's solubility, membrane permeability, and target engagement.[3][4] Concurrently, fluorination can alter a molecule's lipophilicity, as measured by its partition coefficient (logP) or distribution coefficient (logD). The effect on lipophilicity is context-dependent; for instance, the replacement of a hydrogen atom with a fluorine atom can either increase or decrease lipophilicity, while polyfluorination often leads to a decrease.[4][5]

The following table summarizes the impact of fluorination on the pKa and logP of representative drug analogs.

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logP/logD | Fluorinated logP/logD | Reference(s) |

| 2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine | - | - | 1.69 (logD 7.4) | 2.13 (logD 7.4) | [5] |

| 2-(Ethylthio)pyridine vs. 2-(Trifluoroethyl)thio)pyridine | - | - | 2.26 (logD 7.4) | 2.71 (logD 7.4) | [5] |

| Isoquinoline-based PARP Inhibitor vs. 7-Fluoro Analog | 6.8 (Predicted) | 6.5 (Predicted) | 2.5 (clogP) | 2.7 (clogP) | [4] |

Table 1: Impact of Fluorination on pKa and Lipophilicity. This table provides a comparative view of the predicted and experimental pKa and logP/logD values for non-fluorinated compounds and their fluorinated analogs, illustrating the modulating effect of fluorine substitution.

Enhancing Metabolic Stability: The Core Advantage of Fluorination

One of the most significant benefits of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast number of drugs.[8] By strategically placing fluorine atoms at metabolically labile positions, so-called "metabolic soft spots," medicinal chemists can effectively block oxidative metabolism, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[3][7]

Quantitative Improvements in Metabolic Stability

The impact of fluorination on metabolic stability can be quantified by comparing the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated drug analogs in liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are a standard in vitro model for assessing metabolic stability.[9][10]

The following tables present quantitative data from studies that directly compared the metabolic stability of fluorinated and non-fluorinated compounds.

| Compound Pair | Non-Fluorinated Half-life (t½) in Liver Microsomes (min) | Fluorinated Half-life (t½) in Liver Microsomes (min) | Fold Increase in Stability | Reference(s) |

| Risperidone vs. 9-Fluororisperidone | - | - | 16 | [11] |

| Celecoxib vs. 4'-Fluorocelecoxib | - | - | 4 | [11] |

| UT-155 (Non-fluorinated indole) vs. 32c (CF3-substituted indazole analog) | 12.35 (mouse) | 53.71 (mouse) | 4.35 | [7] |

| 5-Fluoroindole vs. 5-Fluoroindole HCl | 144.2 (rat) | 12 (rat) | - | [7] |

Table 2: Comparative In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Drug Analogs. This table showcases the significant increase in metabolic half-life observed upon fluorination of various drug molecules in liver microsome assays. Note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

| Compound Pair | Non-Fluorinated Intrinsic Clearance (Clint) (mL/min/kg) | Fluorinated Intrinsic Clearance (Clint) (mL/min/mg) | Reference(s) |

| UT-155 (Non-fluorinated indole) vs. 32c (CF3-substituted indazole analog) | - | 1.29 | [7] |

| 5-Fluoroindole | 9.0 | - | [7] |

Table 3: Impact of Fluorination on Intrinsic Clearance. This table highlights the reduction in intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, upon fluorination.

Impact on Pharmacokinetics and Target Binding

The improvements in metabolic stability conferred by fluorination often translate to a more favorable pharmacokinetic profile in vivo.[3] This includes increased oral bioavailability, a longer duration of action, and more predictable drug exposure.[12]

Beyond its effects on metabolism, fluorine can also influence a drug's binding affinity for its target protein.[13][14] The unique electronic properties of fluorine can lead to favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.[3]

| Drug Pair | Non-Fluorinated Property | Fluorinated Property | Impact | Reference(s) |

| Gefitinib vs. 2-Fluoro and 6-Fluoro analogs | - | Improved exposure, lower clearance, and improved bioavailability | Enhanced Pharmacokinetics | [15] |

| Lapatinib (fluorinated) vs. non-fluorinated derivatives | - | Better cellular activity and pharmacokinetics | Improved Efficacy and PK | [15] |

| Cannabinoid analogs | High CB1 binding affinity | Significantly lower CB1 binding affinity | Detrimental to Binding | [16] |

Table 4: Influence of Fluorination on Pharmacokinetics and Binding Affinity. This table provides examples of how fluorine substitution can modulate the pharmacokinetic parameters and target binding affinity of drug molecules.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

1. Materials and Reagents:

-

Test compound and positive/negative control compounds

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator shaker

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture Preparation: In a 96-well plate, add the liver microsome suspension and the NADPH regenerating system to the incubation buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the working solution of the test compound to the wells to initiate the metabolic reaction.

-

Time-course Incubation: Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rats. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[17][18]

1. Animals and Housing:

-

Use a sufficient number of healthy, adult rats (e.g., Sprague-Dawley) of a specific sex and weight range.

-

House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum (unless fasting is required for the study).

-

Allow for an acclimatization period before the study begins.

2. Dosing and Administration:

-

Prepare the drug formulation in a suitable vehicle.

-

Administer the drug to the rats via the desired route (e.g., oral gavage, intravenous injection). The dose should be based on previous in vitro data and preliminary dose-ranging studies.

3. Blood Sampling:

-

Collect blood samples at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Blood can be collected from a suitable site, such as the tail vein or jugular vein, using an appropriate technique to minimize stress to the animal.

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

4. Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Harvest the plasma and store it at -80°C until analysis.

5. Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

6. Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%) (if both intravenous and oral data are available)

-

Visualizing the Impact and Workflow

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the role of fluorine in drug metabolism.

References

- 1. enamine.net [enamine.net]

- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo pharmacokinetic studies in rats [bio-protocol.org]

- 18. In vivo pharmacokinetic study [bio-protocol.org]

The Chemical Space of Difluorocycloalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into cyclic hydrocarbon scaffolds has profound effects on their physicochemical and biological properties. Difluorocycloalkanes, in particular, have emerged as valuable building blocks in medicinal chemistry, offering a strategic approach to modulate molecular conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive exploration of the chemical space of difluorocycloalkanes, detailing their synthesis, conformational analysis, and application in drug discovery, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Difluorocycloalkanes

The synthesis of difluorocycloalkanes can be broadly categorized into two main strategies: the deoxofluorination of cyclic ketones and cycloaddition reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

A prevalent and effective method for the synthesis of gem-difluorocycloalkanes is the deoxofluorination of the corresponding cycloalkanone.[1][2][3] This transformation is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Morph-DAST.

An alternative approach involves cycloaddition reactions, which are particularly useful for constructing strained four-membered rings. For instance, [2+2] cycloaddition of a ketene acetal with an appropriate alkene can provide access to cyclobutanone precursors for subsequent fluorination.[1]

Experimental Protocols

Synthesis of 2,2-Difluorocyclobutyl-Substituted Building Blocks via Deoxofluorination [1][2][3]

This protocol describes the key deoxofluorination step in the synthesis of 2,2-difluorocyclobutyl derivatives, starting from an O-protected 2-(hydroxymethyl)cyclobutanone.

Materials:

-

O-protected 2-(hydroxymethyl)cyclobutanone

-

Morph-DAST

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of the O-protected 2-(hydroxymethyl)cyclobutanone in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Morph-DAST (1.2 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,2-difluorocyclobutyl derivative.

Physicochemical Properties of Difluorocycloalkanes

The introduction of two fluorine atoms onto a cycloalkane ring significantly alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug design, such as acidity (pKa) and lipophilicity (LogP).

The strong electron-withdrawing nature of fluorine atoms generally leads to a decrease in the pKa of nearby acidic functional groups and an increase in the acidity of neighboring C-H bonds.[4][5][6][7] The effect on lipophilicity is more complex and depends on the substitution pattern and the overall molecular context. In many cases, gem-difluorination can lead to a decrease in LogP, which can be advantageous for improving the solubility and pharmacokinetic profile of drug candidates.[4][5][6]

| Compound Class | Ring Size | Substitution Pattern | pKa (Carboxylic Acid) | LogP (Anilide Derivative) | Reference |

| Cycloalkane Carboxylic Acids | 4 | Non-fluorinated | 4.8 | 2.5 | [4][5] |

| 4 | 2,2-difluoro | 4.1 | 2.2 | [4][5] | |

| 4 | 3,3-difluoro | 4.3 | 2.3 | [4][5] | |

| 5 | Non-fluorinated | 4.9 | 2.8 | [4][5] | |

| 5 | 2,2-difluoro | 4.2 | 2.5 | [4][5] | |

| 5 | 3,3-difluoro | 4.5 | 2.6 | [4][5] | |

| 6 | Non-fluorinated | 5.0 | 3.1 | [4][5] | |

| 6 | 2,2-difluoro | 4.3 | 2.8 | [4][5] | |

| 6 | 3,3-difluoro | 4.6 | 2.9 | [4][5] | |

| 6 | 4,4-difluoro | 4.7 | 3.0 | [4][5] |

Table 1: Representative pKa and LogP values for functionalized cycloalkanes.

Conformational Analysis

The stereoelectronic effects of fluorine have a significant impact on the conformational preferences of difluorocycloalkanes. In cyclohexane systems, the gauche effect and hyperconjugative interactions can lead to a preference for axial conformations of fluorine substituents, which contrasts with the typically observed equatorial preference for larger groups.

For instance, in fluorocyclohexane, the equatorial conformer is only slightly more stable than the axial conformer by approximately 0.25 kcal/mol.[8][9] This small energy difference highlights the subtle interplay of steric and electronic effects. In 1,2-difluorocyclohexane, the trans-diaxial conformer can be more stable than the trans-diequatorial conformer in the gas phase, a phenomenon attributed to stabilizing hyperconjugative interactions between the C-F and C-H anti-periplanar bonds.[10][11]

| Cyclohexane Derivative | Conformer | Relative Energy (kcal/mol) | Reference |

| Fluorocyclohexane | Equatorial | 0 | [8][9] |

| Axial | 0.25 | [8][9] | |

| trans-1,2-Difluorocyclohexane | Diequatorial | 0 | [10][11] |

| Diaxial | -0.5 to 0.5 (solvent dependent) | [10][11] | |

| cis-1,3-Difluorocyclohexane | Diequatorial | 0 | [12] |

| Diaxial | > 5 | [12] | |

| trans-1,4-Difluorocyclohexane | Diequatorial | 0 | [12] |

| Diaxial | ~0.3 | [12] |

Table 2: Calculated relative conformational energies of selected difluorocyclohexanes.

Applications in Medicinal Chemistry and Signaling Pathways

The unique properties of difluorocycloalkanes have been exploited in the design of several marketed drugs. The introduction of a difluoromethylene group can serve as a bioisosteric replacement for a carbonyl group or a methylene group, leading to improved metabolic stability and binding affinity.

Maraviroc: A CCR5 Receptor Antagonist

Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It contains a difluorocyclohexane moiety and functions as a CCR5 receptor antagonist.[13][14][15][16][17][18] By binding to the CCR5 co-receptor on the surface of T-cells, Maraviroc prevents the HIV-1 viral envelope protein gp120 from interacting with the receptor, thereby blocking viral entry into the host cell.[13][15][19]

Ivosidenib: An IDH1 Inhibitor

Ivosidenib is an anticancer agent used for the treatment of acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[8][15][20][21] The drug features a difluorocyclohexyl group. Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[22][23][24][25][26][27] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the induction of myeloid differentiation in cancer cells.[22][23][25][28][29]

Conclusion

Difluorocycloalkanes represent a versatile and powerful class of building blocks for modern drug discovery. Their unique stereoelectronic properties allow for fine-tuning of molecular conformation and physicochemical parameters, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a roadmap for accessing a diverse range of difluorocycloalkane derivatives, while the data presented on their physicochemical and conformational properties offers valuable insights for rational drug design. The successful application of difluorocycloalkane motifs in marketed drugs such as Maraviroc and Ivosidenib underscores their importance and potential in the development of new therapeutics. Further exploration of this chemical space is poised to yield novel drug candidates targeting a wide array of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 7. Papers - Oleksandr Grygorenko [grygorenko.com]

- 8. The chair conformer of fluorocyclohexane is 0.25kcal/mol more stable when.. [askfilo.com]

- 9. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]

- 20. researchgate.net [researchgate.net]

- 21. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 24. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 25. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Prognostic significance of IDH1 mutations in acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutyl Benzoate

Introduction

3,3-Difluorocyclobutyl benzoate is a chemical compound of interest in medicinal chemistry and materials science due to the presence of the gem-difluorocyclobutyl motif. This structural element can impart unique physicochemical properties, such as altered metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery. This document provides a detailed protocol for the synthesis of this compound via the esterification of 3,3-difluorocyclobutanol with benzoyl chloride. The described method is a standard esterification procedure that is widely applicable to various alcohols and acyl chlorides.

Reaction Principle

The synthesis of this compound from 3,3-difluorocyclobutanol is achieved through an esterification reaction. In this protocol, the hydroxyl group of 3,3-difluorocyclobutanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.

Reaction Scheme:

Experimental Protocol

Materials:

-

3,3-difluorocyclobutanol (C4H6F2O, MW: 108.09 g/mol )[1]

-

Benzoyl chloride (C7H5ClO, MW: 140.57 g/mol )

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-difluorocyclobutanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. Benzoyl chloride is a reactive and readily available reagent for this type of derivatization.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove excess benzoyl chloride and pyridine hydrochloride), water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Parameter | Value/Condition |

| Reactants | |

| 3,3-difluorocyclobutanol | 1.0 equivalent |

| Benzoyl chloride | 1.2 equivalents |

| Pyridine | 1.5 equivalents |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | Typically >80% (dependent on scale and purification) |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents

Caption: Roles of reagents in the esterification reaction.

References

Application Notes and Protocols for the Esterification of 3,3-Difluorocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of 3,3-difluorocyclobutanol, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the 3,3-difluorocyclobutyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. This document outlines three common and effective methods for the esterification of this secondary alcohol, providing a foundation for reaction optimization and application in various synthetic endeavors.

Overview of Esterification Methods

The esterification of 3,3-difluorocyclobutanol can be achieved through several standard organic chemistry transformations. The choice of method often depends on the scale of the reaction, the nature of the carboxylic acid, and the desired purity of the final product. The most common approaches include:

-

Fischer-Speier Esterification: This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[1][2]

-

Acylation with Acyl Chlorides: A more reactive approach involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride.[3]

-

Acylation with Acid Anhydrides: This method offers a good balance between reactivity and handling. The reaction is typically catalyzed by a base, such as pyridine, or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[4]

Comparative Data of Esterification Protocols

The following table summarizes representative quantitative data for the esterification of 3,3-difluorocyclobutanol with benzoic acid using the three primary methods described. These values are illustrative and may vary depending on the specific substrate and reaction conditions.

| Parameter | Fischer-Speier Esterification | Acylation with Benzoyl Chloride | Acylation with Benzoic Anhydride |

| Carboxylic Acid Derivative | Benzoic Acid | Benzoyl Chloride | Benzoic Anhydride |

| Catalyst/Base | H₂SO₄ (catalytic) | Pyridine | DMAP (catalytic), Pyridine |

| Solvent | Toluene | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Reflux (110 °C) | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours | 1 - 3 hours | 2 - 6 hours |

| Typical Yield | 75 - 85% | 90 - 98% | 88 - 95% |

| Byproduct | Water | Pyridinium hydrochloride | Pyridinium benzoate, Benzoic acid |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3,3-Difluorocyclobutanol

This protocol describes the esterification of 3,3-difluorocyclobutanol with a carboxylic acid using a strong acid catalyst.

Materials:

-

3,3-Difluorocyclobutanol

-

Carboxylic Acid (e.g., Benzoic Acid)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-difluorocyclobutanol (1.0 eq), the desired carboxylic acid (1.1 eq), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography.

Protocol 2: Acylation of 3,3-Difluorocyclobutanol with an Acyl Chloride

This protocol details the esterification using a more reactive acyl chloride.

Materials:

-

3,3-Difluorocyclobutanol

-

Acyl Chloride (e.g., Benzoyl Chloride)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude ester.

-

Purify by flash column chromatography if necessary.

Protocol 3: Acylation of 3,3-Difluorocyclobutanol with an Acid Anhydride

This protocol provides a method using a moderately reactive acid anhydride.

Materials:

-

3,3-Difluorocyclobutanol

-

Acid Anhydride (e.g., Benzoic Anhydride)

-

4-(Dimethylamino)pyridine (DMAP)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 3,3-difluorocyclobutanol (1.0 eq), the acid anhydride (1.2 eq), a catalytic amount of DMAP (0.05 eq), and pyridine (1.5 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the pure ester.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for esterification and the reaction mechanism for Fischer esterification.

Caption: General experimental workflow for the esterification of 3,3-difluorocyclobutanol.

Caption: Simplified mechanism of Fischer-Speier esterification.[1][5]

References

Synthesis of Fluorinated Cyclobutyl Esters: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals